4-(N-Methylpiperazinyl-carbonylaminomethyl)-1-benzylpyrrolidin-2-one 4-(N-Methylpiperazinyl-carbonylaminomethyl)-1-benzylpyrrolidin-2-one
Brand Name: Vulcanchem
CAS No.: 103295-58-5
VCID: VC21327926
InChI: InChI=1S/C18H26N4O2/c1-20-7-9-21(10-8-20)18(24)19-12-16-11-17(23)22(14-16)13-15-5-3-2-4-6-15/h2-6,16H,7-14H2,1H3,(H,19,24)
SMILES: CN1CCN(CC1)C(=O)NCC2CC(=O)N(C2)CC3=CC=CC=C3
Molecular Formula: C18H26N4O2
Molecular Weight: 330.4 g/mol

4-(N-Methylpiperazinyl-carbonylaminomethyl)-1-benzylpyrrolidin-2-one

CAS No.: 103295-58-5

Cat. No.: VC21327926

Molecular Formula: C18H26N4O2

Molecular Weight: 330.4 g/mol

* For research use only. Not for human or veterinary use.

4-(N-Methylpiperazinyl-carbonylaminomethyl)-1-benzylpyrrolidin-2-one - 103295-58-5

Specification

CAS No. 103295-58-5
Molecular Formula C18H26N4O2
Molecular Weight 330.4 g/mol
IUPAC Name N-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-4-methylpiperazine-1-carboxamide
Standard InChI InChI=1S/C18H26N4O2/c1-20-7-9-21(10-8-20)18(24)19-12-16-11-17(23)22(14-16)13-15-5-3-2-4-6-15/h2-6,16H,7-14H2,1H3,(H,19,24)
Standard InChI Key NXDJWEINEGQCBN-UHFFFAOYSA-N
SMILES CN1CCN(CC1)C(=O)NCC2CC(=O)N(C2)CC3=CC=CC=C3
Canonical SMILES CN1CCN(CC1)C(=O)NCC2CC(=O)N(C2)CC3=CC=CC=C3

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator